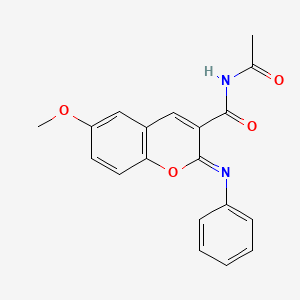
(2Z)-N-acetyl-6-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-N-acetyl-6-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C19H16N2O4 and its molecular weight is 336.347. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(2Z)-N-acetyl-6-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a chromene ring structure, characterized by a benzene ring fused to a pyran ring. Its molecular formula is C17H16N2O3, with a molecular weight of approximately 300.32 g/mol. The presence of the acetyl and methoxy groups enhances its solubility and biological activity.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanisms underlying these effects include:
- Induction of Apoptosis : The compound has been shown to trigger apoptosis in cancer cells through the activation of intrinsic pathways, leading to mitochondrial dysfunction and increased reactive oxygen species (ROS) production .
- Cell Cycle Arrest : Research indicates that this compound can induce cell cycle arrest at the G2/M phase, effectively halting the proliferation of cancer cells .
- Multidrug Resistance Bypass : Notably, studies suggest that this compound can circumvent multidrug resistance mechanisms commonly found in cancer cells, making it a promising candidate for further drug development .
Mechanistic Insights
The biological activity of this compound has been linked to several key pathways:
- ER Stress Pathway : The compound activates endoplasmic reticulum (ER) stress markers, including p-PERK and CHOP, indicating its role in cellular stress responses that lead to apoptosis .
- Mitochondrial Dysfunction : Increased ROS levels contribute to mitochondrial membrane potential collapse, which is crucial for apoptosis induction .
Case Studies
Several case studies have explored the efficacy of this compound in vivo:
- Xenograft Models : In human xenograft tumor models implanted in zebrafish, the compound demonstrated significant tumor growth inhibition, supporting its potential as an anticancer agent .
- Comparative Studies : Comparative studies with other chromene derivatives revealed that this specific compound exhibited superior cytotoxicity against multidrug-resistant cancer cell lines compared to its analogs .
Data Summary
特性
IUPAC Name |
N-acetyl-6-methoxy-2-phenyliminochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-12(22)20-18(23)16-11-13-10-15(24-2)8-9-17(13)25-19(16)21-14-6-4-3-5-7-14/h3-11H,1-2H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLBJFVEJNLEQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)C1=CC2=C(C=CC(=C2)OC)OC1=NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














